

An In-depth Technical Guide to the Spectroscopic Data of Valerophenone

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Compound of Interest		
Compound Name:	Valerophenone	
Cat. No.:	B195941	Get Quote

Valerophenone, also known as 1-phenyl-1-pentanone, is an aromatic ketone that serves as a valuable compound in various chemical studies.[1][2] Its utility in photochemical processes and as an enzyme inhibitor necessitates a thorough understanding of its structural and spectroscopic properties.[1][2] This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **valerophenone**, complete with experimental protocols and data presented in a clear, tabular format for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **valerophenone** (C₁₁H₁₄O), both ¹H and ¹³C NMR spectra are crucial for its characterization.[3][4][5]

1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of **valerophenone** provides information about the different types of protons and their chemical environments within the molecule.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.95 - 7.92	Multiplet	2H	Protons ortho to the carbonyl group on the aromatic ring
7.55 - 7.42	Multiplet	3H	Protons meta and para to the carbonyl group on the aromatic ring
2.95	Triplet	2H	-CH ₂ - group adjacent to the carbonyl group
1.74 - 1.64	Multiplet	2H	-CH ₂ - group
1.44 - 1.34	Multiplet	2H	-CH ₂ - group
0.94	Triplet	3H	Terminal -CH₃ group

1.2. ¹³C NMR Spectral Data

The ^{13}C NMR spectrum of **valerophenone** identifies the different carbon atoms in the molecule.[3]



Chemical Shift (δ) ppm	Assignment
200.5	Carbonyl carbon (C=O)
137.0	Aromatic carbon attached to the carbonyl group
132.8	Aromatic CH carbons
128.5	Aromatic CH carbons
127.9	Aromatic CH carbons
38.5	-CH ₂ - group adjacent to the carbonyl group
26.8	-CH2- group
22.5	-CH2- group
13.9	Terminal -CH₃ group

1.3. Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of **valerophenone** is as follows:

- Sample Preparation: A small amount of **valerophenone** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.[4][5]
- Instrumentation: The spectrum is recorded on an NMR spectrometer, for instance, a 90 MHz instrument.[4]
- Data Acquisition: The instrument is set to acquire the ¹H and ¹³C NMR spectra. Standard parameters for pulse sequence, acquisition time, and relaxation delay are used.
- Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).





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NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3][6]

2.1. IR Spectral Data

The key IR absorption peaks for **valerophenone** are summarized below.

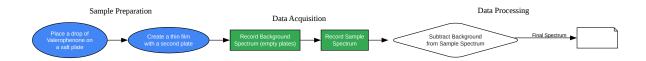
Wavenumber (cm ⁻¹)	Intensity	Assignment
3060 - 3030	Medium	Aromatic C-H stretch
2958 - 2872	Strong	Aliphatic C-H stretch
1685	Strong	C=O (carbonyl) stretch
1597, 1581	Medium	Aromatic C=C stretch
1448	Medium	Aromatic C=C stretch
750, 690	Strong	C-H out-of-plane bending (monosubstituted benzene)

2.2. Experimental Protocol: IR Spectroscopy

A common method for preparing a liquid sample like **valerophenone** for IR analysis is the neat liquid film method.



- Sample Preparation: A drop of liquid **valerophenone** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[7][8]
- Instrumentation: The sample is placed in the sample holder of an FTIR spectrometer.
- Data Acquisition: A background spectrum of the empty salt plates is recorded first. Then, the spectrum of the sample is recorded.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.



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IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.[3][9]

3.1. Mass Spectral Data

The mass spectrum of **valerophenone** is typically obtained using Electron Ionization (EI). The major fragments and their relative intensities are listed below.

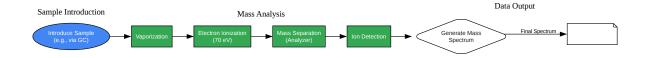


m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
162	4.7	Molecular ion [M]+
120	47.2	[C ₈ H ₈ O] ⁺ (Loss of C ₃ H ₇)
105	100.0	[C7H5O]+ (Benzoyl cation) - Base Peak
77	44.8	[C ₆ H ₅] ⁺ (Phenyl cation)
51	12.6	[C ₄ H ₃] ⁺

3.2. Experimental Protocol: Mass Spectrometry

A general protocol for obtaining an EI mass spectrum of valerophenone is as follows:

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
 often via a gas chromatograph (GC-MS) for pure samples.[3]
- Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4]
- Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a
 quadrupole or magnetic sector) based on their mass-to-charge ratio.
- Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.



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Mass Spectrometry Experimental Workflow

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